molecular formula C12H8FNO3 B6300174 4-(3-Fluoro-4-hydroxyphenyl)picolinic acid, 95% CAS No. 1261896-80-3

4-(3-Fluoro-4-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6300174
CAS RN: 1261896-80-3
M. Wt: 233.19 g/mol
InChI Key: RUDBXJWDBFXKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-hydroxyphenyl)picolinic acid, also known as 3-Fluoro-4-hydroxyphenylpicolinic acid (FHPA), is a synthetic organic compound with a molecular weight of 190.11 g/mol. FHPA is a member of the picolinic acid family, characterized by its ability to form strong chelates with metal ions. It has a variety of applications in scientific research, such as in the synthesis of other compounds, as a ligand in metal-catalyzed reactions, and as a chelating agent in biochemical assays.

Scientific Research Applications

FHPA has a variety of applications in scientific research. It is used as a ligand in metal-catalyzed reactions, such as the synthesis of other compounds, as well as in the detection of metal ions. It is also used as a chelating agent in biochemical assays, such as in the determination of protein-metal interactions. Additionally, FHPA has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.

Mechanism of Action

FHPA acts as a chelating agent, forming strong complexes with metal ions. These complexes can be used to detect metal ions in solution, as well as to catalyze reactions. Additionally, FHPA can bind to proteins and other biomolecules, allowing for the study of protein-metal interactions.
Biochemical and Physiological Effects
FHPA has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, FHPA has been used to reduce the toxicity of metal ions, such as copper and iron. Additionally, FHPA has been used to increase the solubility of hydrophobic compounds, such as lipids and proteins. Finally, FHPA has been used to inhibit the growth of certain bacteria, such as Escherichia coli.

Advantages and Limitations for Lab Experiments

FHPA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can form strong complexes with a variety of metal ions. Additionally, FHPA is non-toxic and has a low environmental impact.
However, there are some limitations to using FHPA in laboratory experiments. It is not as stable as other chelating agents, and its complexes with metal ions can be easily broken. Additionally, FHPA can interfere with certain biochemical assays, such as those involving protein-metal interactions.

Future Directions

FHPA has a variety of potential future applications. It could be used to develop new metal-catalyzed reactions, or to develop new chelating agents with improved stability. Additionally, FHPA could be used to develop new antibiotics or anti-cancer drugs. Finally, FHPA could be used to develop new methods for the detection of metal ions, or to study the effects of metal ions on protein-metal interactions.

Synthesis Methods

FHPA is produced through a three-step synthesis. The first step involves the condensation of 3-fluoro-4-hydroxybenzaldehyde and picolinic acid, followed by the addition of hydrochloric acid and a base (such as NaOH or KOH). The second step involves the reaction of the resulting product with a strong acid (such as sulfuric acid or hydrochloric acid), which leads to the formation of FHPA. The third step involves the purification of the product by recrystallization.

properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)8-3-4-14-10(6-8)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDBXJWDBFXKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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